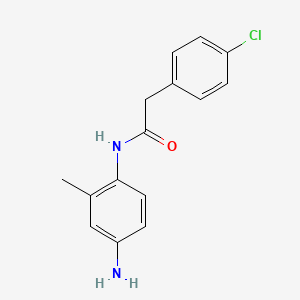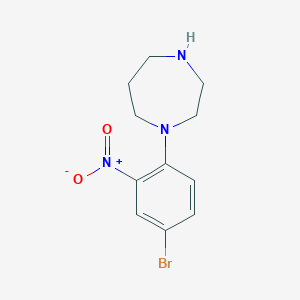![molecular formula C14H16N2O4 B3072704 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid CAS No. 1016846-96-0](/img/structure/B3072704.png)
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid
Descripción general
Descripción
“4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid” is a chemical compound that has gained significant attention in scientific research. It has the molecular formula C14H16N2O4 .
Molecular Structure Analysis
The molecular structure of “4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid” can be analyzed using various techniques. For instance, Infrared spectroscopy (IR) can be used to identify functional groups, Nuclear Magnetic Resonance (NMR) can provide information about the number and type of chemical entities in the molecule, and Mass Spectrometry (MS) can provide information about the molecular weight of the compound .Physical And Chemical Properties Analysis
The physical and chemical properties of “4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid” include a density of 1.4±0.1 g/cm3, boiling point of 292.9±23.0 °C at 760 mmHg, vapour pressure of 0.0±0.6 mmHg at 25°C, and a flash point of 131.0±22.6 °C .Aplicaciones Científicas De Investigación
Antibacterial Drug
Cefoperazone, a semi-synthetic parenteral cephalosporin, uses this compound as a key ingredient . It’s used as an antibacterial drug to treat or prevent bacterial infections .
Beta-lactamase Resistance
The tetrazolyl moiety in cefoperazone confers beta-lactamase resistance . This makes it effective against bacteria that produce beta-lactamase enzymes, which often cause resistance to beta-lactam antibiotics.
Drug Allergen
Like many drugs, cefoperazone can cause allergic reactions in some individuals . This is an important consideration in clinical settings when choosing the appropriate treatment for a patient.
Second-Generation Cephamycin Antibiotic
Cefbuperazone is a second-generation cephamycin antibiotic that also contains this compound . It has [(1-methyl-1H-tetrazol-5-yl)sulfanyl]methyl and {N-[(4-ethyl-2,3-dioxopiperazin-1-yl)carbonyl]-D-threonyl}amino side groups located at positions 3 and 7β respectively .
Penicillin Derivative
Piperacillin, a penicillin derivative, uses this compound as a key ingredient . It’s used to treat a variety of bacterial infections, particularly those caused by gram-negative bacteria.
Antimicrobial Agent
Both cefoperazone and cefbuperazone are used as antimicrobial agents . They kill or slow the growth of microorganisms, including bacteria, viruses, fungi, and protozoans.
Mecanismo De Acción
Target of Action
The primary target of 4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid is the bacterial cell wall. It is particularly effective against Pseudomonas bacterial infections, which are often resistant to other antibiotics .
Mode of Action
The compound exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall . This disruption in the cell wall structure leads to increased permeability, eventually causing cell death.
Biochemical Pathways
The compound interferes with the final step of cell wall synthesis, specifically the cross-linking of the peptidoglycan layer. This is achieved by binding to penicillin-binding proteins (PBPs) located inside the bacterial cell wall. The inhibition of PBPs leads to the cessation of cell wall synthesis, resulting in bacterial cell death .
Pharmacokinetics
They are widely distributed throughout the body, and excretion is primarily hepatic .
Result of Action
The result of the compound’s action is the death of the bacterial cell. By inhibiting cell wall synthesis, the compound causes the bacterial cell to become structurally compromised, leading to cell lysis and death .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of beta-lactamase-producing organisms can reduce its effectiveness. The compound’s efficacy can be increased when used in combination with a beta-lactamase inhibitor, such as sulbactam .
Propiedades
IUPAC Name |
4-[(4-ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-2-15-7-8-16(13(18)12(15)17)9-10-3-5-11(6-4-10)14(19)20/h3-6H,2,7-9H2,1H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZYVTSZHCONIJB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(C(=O)C1=O)CC2=CC=C(C=C2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(4-Ethyl-2,3-dioxopiperazin-1-yl)methyl]benzoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![{[3-(Trifluoromethyl)pyridin-2-yl]amino}acetic acid](/img/structure/B3072632.png)
![3-Methyl-1-([1,2,4]triazolo[4,3-a]pyridin-3-yl)butan-1-amine](/img/structure/B3072640.png)
![[1-(3-Fluoro-4-methoxyphenyl)ethyl]methylamine](/img/structure/B3072644.png)
![2-[(Cyclopropylcarbonyl)amino]-5-methylbenzoic acid](/img/structure/B3072649.png)




![[2-(2-Bromo-4-fluorophenoxy)ethyl]dimethylamine](/img/structure/B3072683.png)
![2-Ethoxy-4-[(propylamino)methyl]phenol](/img/structure/B3072686.png)



